Cas no 1261986-28-0 (2-methyl-4-(3-nitrophenyl)phenol)

2-methyl-4-(3-nitrophenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-methyl-4-(3-nitrophenyl)phenol
- AKOS017557453
- 1261986-28-0
- 2-Methyl-4-(3-nitrophenyl)phenol, 95%
- MFCD18313242
- SCHEMBL16076897
- 3-Methyl-3'-nitro[1,1'-biphenyl]-4-ol
- DTXSID70683829
-
- MDL: MFCD18313242
- インチ: InChI=1S/C13H11NO3/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8,15H,1H3
- InChIKey: GRPIPCWPLVIXFN-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O
計算された属性
- せいみつぶんしりょう: 229.07389321g/mol
- どういたいしつりょう: 229.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 66Ų
2-methyl-4-(3-nitrophenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB319253-5g |
2-Methyl-4-(3-nitrophenyl)phenol, 95%; . |
1261986-28-0 | 95% | 5g |
€1159.00 | 2025-02-17 | |
abcr | AB319253-5 g |
2-Methyl-4-(3-nitrophenyl)phenol, 95%; . |
1261986-28-0 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-methyl-4-(3-nitrophenyl)phenol 関連文献
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
2. Back matter
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-methyl-4-(3-nitrophenyl)phenolに関する追加情報
2-Methyl-4-(3-Nitrophenyl)Phenol: A Comprehensive Overview
2-Methyl-4-(3-Nitrophenyl)Phenol, also known by its CAS number 1261986-28-0, is a chemical compound with significant applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This compound is characterized by its unique structure, which combines a phenolic group with a nitro-substituted aromatic ring. The presence of the nitro group at the 3-position of the phenyl ring and the methyl group at the 2-position of the phenol moiety imparts distinctive chemical and physical properties to this compound.
The synthesis of 2-Methyl-4-(3-Nitrophenyl)Phenol typically involves a multi-step process, often starting with the nitration of a suitable aromatic compound followed by coupling reactions to introduce the phenolic group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. Researchers have also explored green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance the sustainability of this process.
In terms of physical properties, 2-Methyl-4-(3-Nitrophenyl)Phenol exhibits a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and ethanol. Its UV-Vis spectrum shows strong absorption bands due to the conjugated aromatic system and the electron-withdrawing nitro group, making it useful in applications requiring specific optical properties.
The compound's reactivity is largely influenced by the electron-withdrawing nitro group, which activates certain positions on the aromatic ring for electrophilic substitution reactions. This property has been exploited in the development of novel materials, such as conducting polymers and sensors. For instance, recent studies have demonstrated that thin films of this compound can be used as sensitive layers in gas sensors due to their ability to detect changes in electrical conductivity upon exposure to analytes.
In pharmaceutical applications, 2-Methyl-4-(3-Nitrophenyl)Phenol has shown potential as an anti-inflammatory agent. Preclinical studies indicate that it exhibits moderate inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. Additionally, its ability to modulate cellular signaling pathways makes it a candidate for further investigation in cancer therapy.
The environmental impact of this compound has also been a subject of recent research. Studies have shown that under certain conditions, such as exposure to sunlight or microbial degradation, it can undergo transformation into less harmful byproducts. However, its persistence in aquatic environments necessitates careful handling during industrial processes to minimize ecological risks.
In conclusion, 2-Methyl-4-(3-Nitrophenyl)Phenol, with its unique structure and versatile properties, continues to be a focus of scientific research across multiple disciplines. Its applications span from advanced materials development to drug discovery, with ongoing studies exploring its potential in emerging technologies such as nanotechnology and bioelectronics. As research progresses, this compound is expected to play an increasingly important role in addressing challenges in health and technology.
1261986-28-0 (2-methyl-4-(3-nitrophenyl)phenol) 関連製品
- 99-53-6(2-Methyl-4-nitrophenol)
- 3916-44-7(4-Hydroxy-4'-nitrobiphenyl)
- 2423-71-4(2,6-Dimethyl-4-nitrophenol)
- 2418704-89-7(4-tert-butyl-1-methyl-2-phenyl-1H-imidazol-5-amine dihydrochloride)
- 1994973-93-1(3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide)
- 2229456-27-1(1-{3-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylmethyl}cyclopropane-1-carboxylic acid)
- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)
- 1040656-50-5(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide)
- 1260604-09-8((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid)
- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)
